6,7-Difluorochroman-4-amine
Overview
Description
6,7-Difluorochroman-4-amine is a chemical compound with the molecular formula C9H9F2NO It is a derivative of chroman, featuring two fluorine atoms at the 6th and 7th positions and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorochroman-4-amine typically involves the use of 5,7-difluorochroman-4-one as a starting material. One common method includes the reduction of 5,7-difluorochroman-4-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of more efficient catalysts and reaction conditions that are environmentally friendly. For example, the use of high-pollution liquid strong acids as catalysts is avoided, and alternative methods that are simpler, more efficient, and cost-effective are employed .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorochroman-4-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the fluorine positions .
Scientific Research Applications
6,7-Difluorochroman-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Difluorochroman-4-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorochroman-6-amine: This compound has fluorine atoms at the 4th and 6th positions and an amine group at the 6th position.
5,7-Difluorochroman-4-amine hydrochloride: This compound has fluorine atoms at the 5th and 7th positions and an amine group at the 4th position, with an additional hydrochloride group.
Uniqueness
6,7-Difluorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 6th and 7th positions can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-2H-chromen-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIXARHKVMLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237524 | |
Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-82-9 | |
Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701237524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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